molecular formula C11H16N2O3 B4841680 1-[(5-nitrofuran-2-yl)methyl]azepane

1-[(5-nitrofuran-2-yl)methyl]azepane

Cat. No.: B4841680
M. Wt: 224.26 g/mol
InChI Key: IGVINFPATHNRHE-UHFFFAOYSA-N
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Description

1-[(5-Nitrofuran-2-yl)methyl]azepane is a heterocyclic compound featuring a seven-membered azepane ring substituted with a 5-nitrofuran-2-ylmethyl group. The compound’s design likely aims to balance metabolic stability and potency, as modifications to the azepane core (e.g., conformational constraints) are explored to optimize pharmacokinetic and pharmacodynamic profiles .

Properties

IUPAC Name

1-[(5-nitrofuran-2-yl)methyl]azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c14-13(15)11-6-5-10(16-11)9-12-7-3-1-2-4-8-12/h5-6H,1-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVINFPATHNRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(5-nitrofuran-2-yl)methyl]azepane typically involves the reaction of 5-nitrofuraldehyde with azepane in the presence of a suitable catalyst. One common method includes the use of acetic acid as a catalyst in a solvent such as dichloromethane (DCM). The reaction proceeds under reflux conditions to yield the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-[(5-Nitrofuran-2-yl)methyl]azepane undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitroso derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium dithionite or catalytic hydrogenation.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring. Reagents such as alkyl halides and nucleophiles like amines can be used in these reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine derivative .

Scientific Research Applications

1-[(5-Nitrofuran-2-yl)methyl]azepane has several applications in scientific research:

Mechanism of Action

The biological activity of 1-[(5-nitrofuran-2-yl)methyl]azepane is primarily due to the nitrofuran moiety. Upon entering bacterial cells, the compound is reduced by bacterial nitroreductases to form reactive intermediates. These intermediates can damage bacterial DNA, RNA, and proteins, leading to cell death . The compound’s ability to target multiple cellular components makes it less prone to resistance development compared to other antibiotics .

Comparison with Similar Compounds

Structural Analogues with Azepane Core

The table below compares 1-[(5-nitrofuran-2-yl)methyl]azepane with structurally related azepane derivatives, highlighting substituent effects on synthesis, physical properties, and bioactivity:

Compound Name Substituent Synthesis Yield Physical State Key Properties Reference
This compound 5-Nitrofuran-2-ylmethyl Not reported Not reported Potential improved metabolic stability
(Z)-Methyl 3-(azepan-1-yl)-2-(phenylthio)acrylate Phenylthio, methyl ester 92% White solid Mp 80–82°C; high yield via column chromatography
1-(Pyridin-3-yl)azepane Pyridin-3-yl Not reported Yellow oil Distinct NMR profile vs. morpholine analogues
1-(2-Methylbenzyl)azepane 2-Methylbenzyl 76% White solid CAS 96983-20-9; characterized by $ ^1H/^{13}C $ NMR
1-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]azepan-2-one 5-Sulfanyl-oxadiazol-2-yl Not reported Not reported Chemical formula C$9$H${13}$N$3$O$2$S

Key Observations :

  • Physical State : Derivatives like 1-(2-methylbenzyl)azepane and (Z)-methyl 3-(azepan-1-yl)-2-(phenylthio)acrylate form stable solids, whereas pyridinyl-substituted analogues remain oils .
Metabolic Stability and Potency Trade-offs

Modifications to the azepane core significantly impact metabolic stability and potency:

  • Methyl Substituents : Adding methyl groups to the azepane ring improves microsomal stability by blocking oxidative metabolism but reduces potency, likely due to steric hindrance .
  • Nitrofuran vs. Other Warheads: The nitrofuran group may offer a superior balance of reactivity and stability compared to non-electrophilic substituents, though direct comparative data are lacking .
Electronic and Spectral Properties

Computational studies using time-dependent density functional theory (TD-DFT) predict electronic spectra for azepane derivatives. For example:

  • Cycloheptane Derivatives : Substitution with halogens (F, Cl, Br) or heteroatoms (O, S) alters excitation energies and oscillator strengths, influencing UV-Vis spectra .
  • Nitrofuran Impact : The electron-withdrawing nitro group in the target compound likely red-shifts its absorption spectrum compared to alkyl- or aryl-substituted analogues, though specific simulations are absent in the evidence .
Isomer Differentiation and Analytical Profiling

Isomeric azepane derivatives (e.g., AM-2233 isomers) are distinguished via:

  • Gas Chromatography/Solid-Phase IR (GC/IR) : Differentiates regioisomers based on unique vibrational modes .
  • NMR Spectroscopy : Substituent-induced chemical shift variations (e.g., 1-(2-methylbenzyl)azepane’s aromatic protons at δ 7.33–7.12) provide structural fingerprints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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